molecular formula C19H22F3N5 B6457236 2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549003-48-5

2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6457236
CAS No.: 2549003-48-5
M. Wt: 377.4 g/mol
InChI Key: QCBMDGVHQBSRCI-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 4, and 4. A piperazine linker at position 6 connects to a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl group may restrict molecular flexibility, improving target selectivity .

Properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5/c1-12-13(2)24-17(14-3-4-14)25-18(12)27-9-7-26(8-10-27)16-6-5-15(11-23-16)19(20,21)22/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBMDGVHQBSRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog Analysis

The compound’s closest analogs include pyrazolopyrimidines, triazolopyrimidines, and piperidine/piperazine-linked fluorinated derivatives. Key differences lie in core heterocycles, substituents, and linker groups. Below is a comparative analysis:

Compound Core Structure Substituents/Linkers Key Features
Target Compound Pyrimidine 2-Cyclopropyl, 4,5-dimethyl; piperazine-linked 5-(trifluoromethyl)pyridine High lipophilicity, metabolic stability, rigid structure
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolopyrimidine p-Tolyl group at position 1; imino and amine groups Fused pyrazole-pyrimidine core; potential for isomerization
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives () Triazolopyrimidine Varied substituents at positions 2 and 7 Dual heterocyclic system; isomerization under specific conditions
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Pyridopyrimidine Piperidine-linked benzisoxazole; fluoro substituents Piperidine linker; fluorinated aromatic system enhances CNS penetration

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ’s pyrazolopyrimidines). However, its cyclopropyl group may reduce solubility relative to ’s pyridopyrimidine derivatives, which feature polar pyrido rings.
  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, whereas ’s imino and hydrazine groups are prone to metabolic degradation .
  • Synthetic Complexity : The piperazine linker in the target compound requires multi-step synthesis, akin to ’s piperidine-based analogs, but with distinct regiochemical challenges due to cyclopropyl steric effects.

Research Findings and Limitations

  • Regulatory Considerations : underscores the importance of fluorinated analogs in meeting pharmaceutical quality standards, suggesting the target compound’s trifluoromethyl group aligns with modern drug design trends .
  • Data Gaps : Direct comparative data on the target compound’s binding affinity or toxicity are absent in the provided evidence; inferences rely on structural analogies.

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